6-METHOXY-N2-[2-(MORPHOLIN-4-YL)ETHYL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
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Overview
Description
6-METHOXY-N2-[2-(MORPHOLIN-4-YL)ETHYL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a methoxy group, a morpholine ring, and a phenyl group attached to a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-N2-[2-(MORPHOLIN-4-YL)ETHYL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the reaction of 2-hydroxy-3-methoxy-5-nitro-benzaldehyde with 2-morpholin-4-yl-phenylamine in an ethanol solution. The mixture is stirred under reflux conditions for about an hour, followed by crystallization to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-METHOXY-N2-[2-(MORPHOLIN-4-YL)ETHYL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-METHOXY-N2-[2-(MORPHOLIN-4-YL)ETHYL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-METHOXY-N2-[2-(MORPHOLIN-4-YL)ETHYL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone
- 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
Uniqueness
6-METHOXY-N2-[2-(MORPHOLIN-4-YL)ETHYL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its unique triazine core, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile chemical modifications and a broad range of applications .
Properties
IUPAC Name |
6-methoxy-4-N-(2-morpholin-4-ylethyl)-2-N-phenyl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-23-16-20-14(17-7-8-22-9-11-24-12-10-22)19-15(21-16)18-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCMSIGULULGRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC=CC=C2)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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